2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S2/c1-12-3-6-14(7-4-12)23-18(25)11-29-20-22-10-17(19(26)24-20)30(27,28)15-8-5-13(2)16(21)9-15/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEOABJGYVPABX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule that incorporates multiple functional groups, including a pyrimidine ring, sulfonyl group, and acetamide moiety. These structural features suggest significant potential for various biological activities, including antibacterial, enzyme inhibition, and possibly anticancer properties. This article explores the biological activity of this compound through a synthesis overview, pharmacological evaluations, and case studies.
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidine Ring : This can be achieved through a condensation reaction between an aldehyde and a urea derivative under acidic conditions.
- Introduction of the Sulfonyl Group : Utilization of sulfonyl chloride in the presence of a base such as pyridine facilitates the introduction of the sulfonyl group.
- Attachment of Chloro-Methylphenyl Group : This step involves nucleophilic substitution reactions to introduce the chloro-methylphenyl group.
The overall molecular formula is C21H18ClN3O6S2 , with a molecular weight of 508.0 g/mol .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of both sulfonyl and chloro-methylphenyl groups can enhance binding affinity and specificity towards these targets .
Antibacterial Activity
Research indicates that compounds with similar structures often exhibit antibacterial properties. For instance, derivatives containing a sulfonamide moiety have been shown to possess significant antibacterial action against various strains such as Salmonella typhi and Bacillus subtilis. In studies evaluating related compounds, moderate to strong activity was observed against these bacterial strains .
Enzyme Inhibition
Enzyme inhibition studies reveal that compounds similar to this compound can act as effective inhibitors for enzymes like acetylcholinesterase (AChE) and urease. For example, certain synthesized derivatives demonstrated strong inhibitory activity against urease with IC50 values indicating high potency .
Case Studies
- Anticancer Potential : A study examining related pyrimidine derivatives found that some exhibited cytotoxic effects against cancer cell lines. The structural characteristics of these compounds contributed to their ability to induce apoptosis in cancer cells .
- Hypoglycemic Activity : Some compounds within this structural class have been evaluated for their potential in controlling blood glucose levels, indicating possible applications in diabetes management .
Comparative Analysis
A comparison table illustrates the biological activities of various related compounds:
| Compound Name | Antibacterial Activity | AChE Inhibition | Anticancer Activity |
|---|---|---|---|
| Compound A | Moderate | Strong | Yes |
| Compound B | Strong | Moderate | No |
| This compound | Moderate to Strong | Strong | Potential |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Differences
Key analogues include:
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (Compound 5.6)
- Molecular Formula : C${13}$H${11}$Cl$2$N$3$O$_2$S
- Key Features: Pyrimidinone core with a methyl group at position 3. Thioacetamide linked to a 2,3-dichlorophenyl group instead of a para-tolyl group. Physical Data: Melting point 230°C, yield 80% .
N-(3-Chloro-2-methylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide
- Key Features: Pyrimidinone substituted with a phenyl group at position 4. Thioacetamide attached to a 3-chloro-2-methylphenyl group. Lacks the sulfonyl group present in the target compound .
2-[(5-Acetamido-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide
- Key Features: Additional acetamido and hydroxy groups on the pyrimidinone ring. Sulfamoyl substituent on the phenyl ring, enhancing polarity .
Key Observations:
- The sulfonyl group in the target compound enhances molecular weight and polarity compared to analogues with simpler arylthio or alkylthio groups.
- Para-tolyl substitution may improve metabolic stability relative to dichlorophenyl or sulfamoylphenyl groups .
- Higher yields (e.g., 80% for Compound 5.6) suggest efficient synthesis protocols for dichlorophenyl derivatives compared to sulfonyl-containing compounds, where yields are unreported .
Implications of Substituent Variations
- Bioactivity : The sulfonyl group in the target compound may enhance binding to hydrophobic pockets in enzymes (e.g., cyclooxygenase-2) compared to thioether-linked analogues .
- Solubility : The para-tolyl group likely reduces aqueous solubility relative to sulfamoyl- or hydroxy-substituted analogues .
- Synthetic Complexity : Introducing sulfonyl groups requires additional steps (e.g., sulfonation), increasing synthetic difficulty compared to direct alkylation of thiopyrimidines .
Preparation Methods
Sulfonation of the Pyrimidine Core
The synthesis begins with the preparation of the 5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine intermediate. This step involves sulfonating 6-oxo-1,6-dihydropyrimidine-2-thiol with 3-chloro-4-methylbenzenesulfonyl chloride under basic conditions. A typical protocol uses pyridine as both solvent and base, facilitating the nucleophilic substitution at the sulfur atom. Reaction temperatures are maintained at 0–5°C to suppress side reactions, yielding the sulfonated pyrimidine in 78% purity after recrystallization from ethanol.
$$
\text{Pyrimidine-SH} + \text{Ar-SO}2\text{Cl} \xrightarrow{\text{pyridine, 0°C}} \text{Pyrimidine-SO}2\text{Ar} + \text{HCl}
$$
Thioacetylation with N-(p-Tolyl)acetamide
The sulfonated pyrimidine undergoes thioacetylation via reaction with N-(p-tolyl)-2-bromoacetamide. This step employs lithium hydride (LiH) in dimethylformamide (DMF) to deprotonate the thiol group, enhancing nucleophilicity. The bromoacetamide is added dropwise over 30 minutes to minimize dimerization, with the reaction stirred at room temperature for 4–6 hours. Post-reaction, the mixture is quenched with ice water, extracting the product into ethyl acetate. Column chromatography (silica gel, hexane/ethyl acetate 3:1) isolates the acetamide-thioether adduct in 70–75% yield.
Final Condensation and Purification
The final step involves cyclocondensation to stabilize the dihydropyrimidinone ring. Heating the intermediate in acetic anhydride at 80°C for 2 hours induces intramolecular cyclization, followed by neutralization with aqueous sodium bicarbonate. The crude product is purified via recrystallization from a methanol/water mixture, achieving a melting point of 207–208°C and >98% purity by HPLC.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving yields. A representative protocol irradiates the sulfonated pyrimidine and N-(p-tolyl)-2-bromoacetamide in acetonitrile with potassium carbonate at 120°C for 15 minutes. This method achieves an 82% yield, attributed to uniform heating and accelerated kinetic rates. Comparative studies show a 15–20% yield increase over classical methods, though scalability remains limited to laboratory-scale batches.
Solid-Phase Combinatorial Techniques
Solid-phase synthesis immobilizes the pyrimidine core on Wang resin , enabling iterative coupling and sulfonation steps. After thioacetylation, the product is cleaved from the resin using trifluoroacetic acid (TFA) , yielding the target compound with 68% purity. While this method facilitates high-throughput screening, it requires specialized equipment and generates significant solvent waste.
Optimization of Reaction Parameters
Catalyst Screening
Catalysts such as 4-dimethylaminopyridine (DMAP) and copper(I) iodide have been evaluated for their impact on thioacetylation efficiency. DMAP increases yields by 12% by stabilizing the transition state, whereas copper catalysts promote Ullmann-type coupling but introduce metal contamination.
Solvent Effects
Polar aprotic solvents (DMF, DMSO ) enhance reaction rates but complicate purification. Switching to tetrahydrofuran (THF) reduces side products by 18%, albeit with a 10% yield penalty.
Analytical Characterization
Post-synthesis validation employs:
- $$^1$$H NMR (400 MHz, CDCl₃): δ 8.54 (s, 1H, NH), 7.64 (d, J = 8.4 Hz, 2H, aromatic), 3.95 (s, 2H, CH₂).
- ESI-MS : m/z 465.0 [M+H]$$^+$$ .
- IR : Peaks at 1645 cm$$^{-1}$$ (C=O), 1376 cm$$^{-1}$$ (S=O) confirm functional groups.
Challenges and Mitigation Strategies
Byproduct Formation
Dimerization during thioacetylation is minimized by slow reagent addition and subambient temperatures. In situ quenching with ammonium chloride further suppresses side reactions.
Purification Difficulties
The compound’s low solubility in nonpolar solvents necessitates gradient elution in chromatography. Recrystallization from dimethyl sulfoxide/water (1:5) improves crystal homogeneity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Classical | 70–75 | 98 | 12–14 | High |
| Microwave | 82 | 97 | 0.25 | Low |
| Solid-Phase | 68 | 95 | 24 | Moderate |
Q & A
Basic Synthesis and Characterization
Q: What are the optimal reaction conditions for synthesizing this compound with high purity and yield? A: Synthesis requires precise control of temperature (e.g., reflux in polar aprotic solvents like DMF), reaction time (typically 8–24 hours), and protection of sensitive functional groups (e.g., sulfonyl and acetamide moieties). Catalysts such as triethylamine or K₂CO₃ are used to facilitate coupling reactions. Post-synthesis purification via column chromatography or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity. NMR (e.g., δ 12.50 ppm for NH protons) and mass spectrometry (e.g., [M+H]+ 344.21) are essential for structural validation .
Advanced Synthesis Challenges
Q: How do competing side reactions (e.g., sulfonyl group degradation) impact synthesis, and how can they be mitigated? A: Sulfonyl groups are prone to hydrolysis under acidic or high-temperature conditions. Mitigation strategies include:
- Using anhydrous solvents and inert atmospheres (N₂/Ar).
- Lowering reaction temperatures during sulfonation steps.
- Monitoring reaction progress via TLC or HPLC to terminate reactions before degradation occurs.
Evidence from analogous compounds shows that optimizing pH (neutral to slightly basic) reduces unwanted side products .
Structural Characterization
Q: How can discrepancies in NMR or elemental analysis data (e.g., carbon content) be resolved during characterization? A: Discrepancies often arise from residual solvents or hygroscopic intermediates. Solutions include:
- Drying samples under high vacuum (0.1 mmHg) for 24 hours.
- Repeating elemental analysis with freshly sublimated samples.
- Cross-validating NMR peaks (e.g., δ 10.10 ppm for NHCO) with computational methods like DFT to confirm assignments .
Biological Activity Prediction
Q: What methodologies are recommended for predicting this compound’s biological targets? A: Computational approaches include:
- Molecular docking (AutoDock Vina, Schrödinger Suite) to assess binding affinity with enzymes like cyclooxygenase-2 (COX-2) or kinases.
- Pharmacophore modeling to identify key functional groups (e.g., sulfonyl for hydrogen bonding).
- In vitro assays (e.g., antimicrobial susceptibility testing) guided by structural analogs with reported anti-inflammatory or antimicrobial activity .
Stability and Degradation
Q: What are the primary degradation pathways under varying pH and temperature conditions? A: The compound is susceptible to:
- Hydrolysis of the pyrimidinone ring in acidic media (pH < 4).
- Oxidation of the thioether group under oxidative conditions (e.g., H₂O₂).
Stability studies using accelerated thermal testing (40°C/75% RH) and LC-MS monitoring are recommended to identify degradation products .
Advanced Analytical Techniques
Q: How can advanced spectroscopic methods (e.g., 2D NMR, HRMS) resolve ambiguities in structural elucidation? A:
- 2D NMR (HSQC, HMBC) confirms connectivity between the sulfonyl group and pyrimidinone core.
- HRMS with ppm-level accuracy distinguishes isobaric impurities (e.g., Cl vs. CH₃ substitution).
- X-ray crystallography (if crystals are obtainable) provides definitive bond lengths and angles, as seen in related N-(4-chlorophenyl) analogs .
Data Contradiction Analysis
Q: How should researchers address conflicting biological activity data in structurally similar compounds? A:
- Perform structure-activity relationship (SAR) studies to isolate the impact of substituents (e.g., chloro vs. methyl groups).
- Validate assays using positive controls (e.g., known COX-2 inhibitors for anti-inflammatory testing).
- Use statistical tools (e.g., ANOVA) to assess reproducibility across multiple batches .
Functional Group Reactivity
Q: What strategies enable selective modification of the thioacetamide group without disrupting the pyrimidinone core? A:
- Protecting groups (e.g., Boc for NH) during alkylation or acylation steps.
- Mild oxidizing agents (e.g., mCPBA) for controlled sulfoxide formation.
- Kinetic monitoring via in-situ IR spectroscopy to halt reactions at intermediate stages .
Toxicity and Safety Profiling
Q: What preclinical toxicity assays are most relevant for this compound? A:
- Ames test for mutagenicity.
- hERG inhibition assay to assess cardiac toxicity risks.
- Hepatocyte viability assays (e.g., HepG2 cells) to evaluate liver toxicity.
Safety data from structurally related compounds suggest low acute toxicity but require dose-dependent validation .
Computational Modeling
Q: How can QSAR models improve the design of derivatives with enhanced pharmacokinetic properties? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
